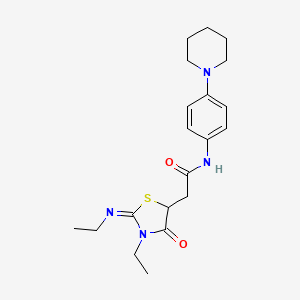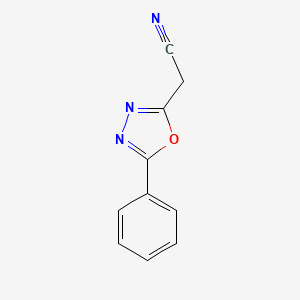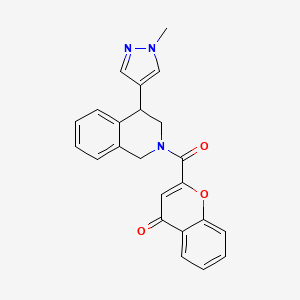
4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Receptor Binding
Research on related compounds highlights their interaction with specific receptors, which can contribute to understanding the mechanism of action of "4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide". For instance, a study on a potent and selective antagonist for the CB1 cannabinoid receptor demonstrates the use of conformational analysis and pharmacophore models to understand receptor-ligand interactions (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis of benzamide derivatives and their structural analysis through techniques like X-ray crystallography offers insights into the potential applications of such compounds in identifying binding sites for modulators of specific receptors (Wu et al., 2014).
Antituberculosis Activity
A series of thiazole-aminopiperidine hybrid analogues have been designed and synthesized, demonstrating activity against Mycobacterium tuberculosis, showcasing the potential of similar compounds in antituberculosis research (Jeankumar et al., 2013).
Anti-Tumor Agents
Pyrrolidine, morpholine, and piperidine derived compounds have been studied for their anti-tumor properties, particularly against human breast, CNS, and colon cancer cell lines, indicating the relevance of such compounds in cancer research (Jurd, 1996).
Neuroleptic Activities
The synthesis of 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives and their receptor binding studies provide a foundation for understanding the neuroleptic activities of related compounds, potentially contributing to advancements in psychopharmacology (Remy et al., 1983).
Wirkmechanismus
While the mechanism of action of this specific compound isn’t provided in the sources I found, similar compounds are known to inhibit histone deacetylase (HDAC), particularly class II HDAC . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is a key function in cell replication, and by inhibiting this process, these compounds can help control cellular proliferation .
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential as a histone deacetylase (HDAC) inhibitor . Given that similar compounds have shown promise in treating cellular proliferative diseases, including cancer, as well as neurodegenerative diseases, schizophrenia, and stroke , there could be potential for this compound in these areas as well.
Eigenschaften
IUPAC Name |
4-pyrrol-1-yl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-19(17-5-7-18(8-6-17)23-10-1-2-11-23)22-14-16-4-3-12-24(15-16)20-21-9-13-26-20/h1-2,5-11,13,16H,3-4,12,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSWXRXSPMIQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


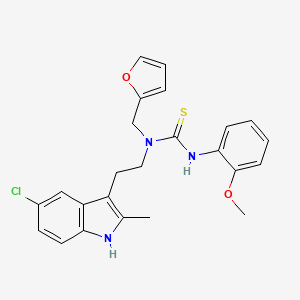
![N-Methyl-N-[2-oxo-2-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2781232.png)
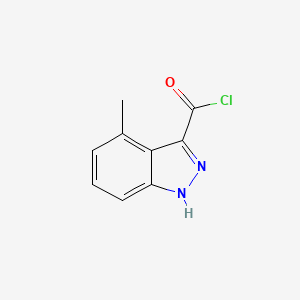
![methyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B2781236.png)
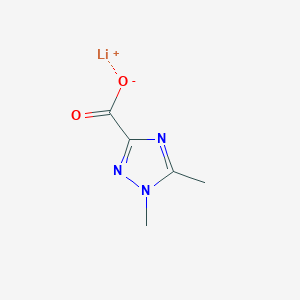
![1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2781238.png)
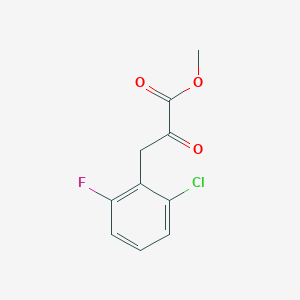

![N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B2781244.png)
